N-(2-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Overview
Description
N-(2-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the class of benzothiazinone derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various cellular processes. The compound has been found to inhibit the growth of microorganisms by disrupting their cell wall synthesis. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. The compound has also been found to have anti-inflammatory effects, which can reduce inflammation in the body. In addition, it has been found to have neuroprotective effects, which can protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in lab experiments is its broad range of biological activities. It has been found to have antimicrobial, antitumor, and antioxidant properties, which make it a versatile compound for various research applications. However, one of the limitations is its potential toxicity. The compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. One direction is to further investigate its mechanism of action, which can provide insights into its biological activities. Another direction is to study its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, the compound can be further optimized to reduce its toxicity and increase its efficacy in lab experiments.
Scientific Research Applications
N-(2-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antitumor, and antioxidant properties. The compound has been tested on various microorganisms and cancer cell lines, and has shown promising results in inhibiting their growth. It has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-10-5-1-2-6-11(10)18-15(20)9-14-16(21)19-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXDGNILFJTKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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